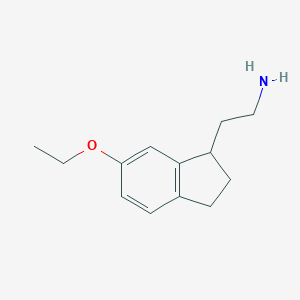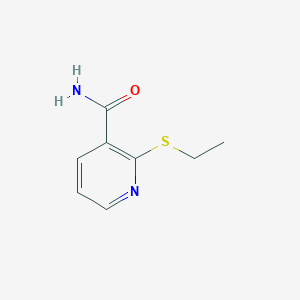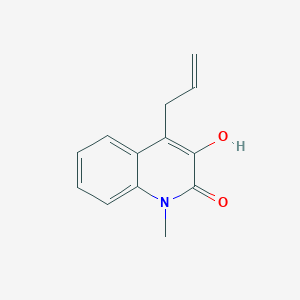
1-(3-Fluoro-5-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanone group.
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of fluoro-substituted benzoic acid derivatives with thionyl chloride, followed by further reactions with diethyl malonate and other reagents .
Analyse Des Réactions Chimiques
1-(3-Fluoro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-2-methoxyacetophenone: This compound has a similar structure but with a bromo group instead of a fluoro group.
1-(3-Fluoro-4-methoxyphenyl)ethanone: This compound differs in the position of the methoxy group on the phenyl ring.
1-(3-Fluoro-5-methoxyphenyl)propanone: This compound has an additional carbon in the ethanone group, forming a propanone.
Propriétés
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)




![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
